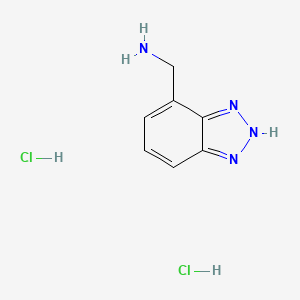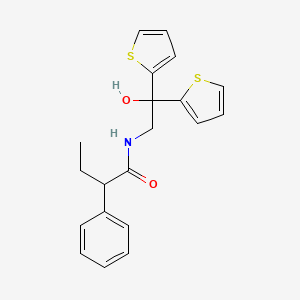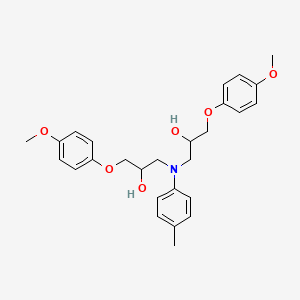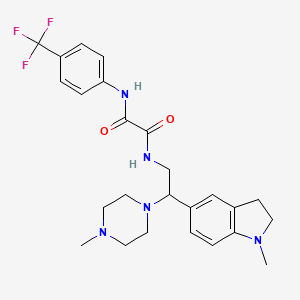![molecular formula C14H15N7O2S2 B2718943 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 835897-84-2](/img/structure/B2718943.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C14H15N7O2S2 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Analog Compounds
Researchers have developed analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS), which plays a crucial role in cancer cell metabolism. These analogs aim to retain the inhibitory potency of BPTES while improving drug-like properties such as aqueous solubility. One such analog demonstrated similar potency to BPTES and exhibited enhanced solubility, showing potential for attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Anticancer Properties
A novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties was synthesized, showcasing a "cost-effective" approach. This compound demonstrated promising anticancer activity in a "60 lines screening" protocol, underscoring the potential of such hybrid compounds in cancer therapy (Yushyn et al., 2022).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, containing Schiff base, were reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Several studies focused on the synthesis of new thiazolidinone, thiazoline, and thiophene derivatives, evaluating their antimicrobial potential. For instance, certain compounds exhibited promising activities against a variety of bacterial and fungal strains, highlighting the versatility of these synthesized compounds in combating microbial infections (Gouda et al., 2010).
Allosteric Inhibition of Glutaminase
Further investigation into the structural aspects of GLS inhibitors revealed that active glutaminase C forms supratetrameric oligomers, which can be disrupted by allosteric inhibitors like BPTES. This discovery opens new avenues for developing targeted therapies against tumors by inhibiting glutaminase activity, a critical pathway for tumor cell metabolism (Ferreira et al., 2013).
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S2/c1-3-12-16-17-13(25-12)15-11(22)8-24-14-18-19-20-21(14)9-4-6-10(23-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFNKOIGUWXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)
![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-naphthamide](/img/structure/B2718866.png)


![N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718870.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2718874.png)




![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)
![N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718883.png)